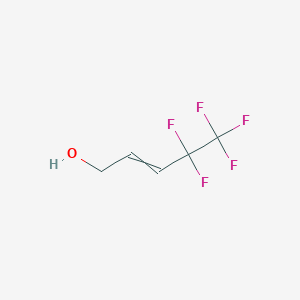

4,4,5,5,5-Pentafluoropent-2-en-l-ol

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgjst.go.jp Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, which can lead to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.com Consequently, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. wikipedia.org Beyond the life sciences, fluorinated compounds are integral to materials science, serving as lubricants, surfactants, and components of advanced polymers like Teflon. wikipedia.orgresearchgate.net Their unique electronic properties are also harnessed in liquid crystal displays and as reagents in catalysis. wikipedia.org

Structural Characteristics and Nomenclature of 4,4,5,5,5-Pentafluoropent-2-en-1-ol

The chemical compound of interest is systematically named 4,4,5,5,5-Pentafluoropent-2-en-1-ol . Its structure consists of a five-carbon chain (a pentene) with a hydroxyl group (-OH) at position 1, making it an alcohol. A double bond is present between carbons 2 and 3. The key feature is the pentafluoroethyl group (-CF2CF3) attached to carbon 4.

| Property | Value |

| Molecular Formula | C5H5F5O |

| Molecular Weight | 176.08 g/mol |

| CAS Number | 148757-93-1 |

This table displays the basic chemical properties of 4,4,5,5,5-Pentafluoropent-2-en-1-ol.

While detailed spectroscopic data like NMR or IR spectra for this specific compound are not widely published in publicly accessible literature, its structure is confirmed by its commercial availability from various chemical suppliers. It is typically described as a colorless liquid.

The presence of a double bond in the carbon backbone of 4,4,5,5,5-Pentafluoropent-2-en-1-ol introduces the possibility of stereoisomerism. Specifically, the molecule can exist as two different geometric isomers, designated as (E) and (Z), arising from the relative orientation of the substituents on the double bond. The (E)-isomer, where the higher priority groups on each carbon of the double bond are on opposite sides, is the more commonly referenced form of this compound. Some suppliers also indicate that the compound may be available as a mixture of the (E) and (Z) (or cis/trans) isomers.

Furthermore, the molecule does not possess a chiral center, meaning it is achiral and does not have enantiomers.

Overview of Research Trajectories for Fluorinated Alkenyl Alcohols

Research into fluorinated alkenyl alcohols is driven by their potential as versatile building blocks in organic synthesis. The presence of both a reactive hydroxyl group and a double bond, influenced by the strongly electron-withdrawing perfluoroalkyl group, allows for a variety of chemical transformations.

Fluorinated alcohols, in general, have garnered significant attention as unique reaction media and promoters in organic synthesis. researchgate.net Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) exhibit strong hydrogen-bonding donor ability and low nucleophilicity, which can stabilize cationic intermediates and accelerate various reactions, including ring-opening of epoxides and C-H functionalization. acs.orgresearchgate.net

While specific research applications for 4,4,5,5,5-Pentafluoropent-2-en-1-ol are not extensively documented in peer-reviewed journals, its structure suggests potential use in:

Synthesis of complex fluorinated molecules: It can serve as a precursor for creating more elaborate fluorinated compounds for pharmaceuticals or agrochemicals.

Polymer chemistry: The alkenyl group allows for polymerization, potentially leading to the development of novel fluorinated polymers with specialized properties.

Material science: As an intermediate for creating oil- and water-repellent coatings and surfactants. google.com

Historical Development and Evolution of Synthetic Strategies for Fluorinated Alcohols

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org The field saw dramatic expansion during and after World War II, driven by the need for new materials with high stability, such as those required for the Manhattan Project. researchgate.netnih.gov

The synthesis of fluorinated alcohols has evolved significantly over time. Early methods often involved the hydrolysis of fluorinated alkyl halides, which could be complicated by side reactions. researchgate.net More modern and sophisticated strategies now provide more efficient and selective access to these compounds. General synthetic approaches relevant to the preparation of fluorinated allylic alcohols include:

Addition of perfluoroalkyl groups to carbonyl compounds: A common strategy involves the reaction of a perfluoroalkyl organometallic reagent with an α,β-unsaturated aldehyde.

Reduction of fluorinated enones: The reduction of a corresponding fluorinated α,β-unsaturated ketone could yield the desired allylic alcohol.

Photoinduced cross-coupling reactions: Recent research has demonstrated the synthesis of fluorinated allylic alcohols through the photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. chem960.com

Cascade reactions: Copper/iron co-catalyzed cascade perfluoroalkylation/rearrangement of aryl propynyl (B12738560) ethers has been reported for the synthesis of perfluoroalkylated tri-substituted allyl alcohols. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

分子式 |

C5H5F5O |

|---|---|

分子量 |

176.08 g/mol |

IUPAC 名称 |

4,4,5,5,5-pentafluoropent-2-en-1-ol |

InChI |

InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h1-2,11H,3H2 |

InChI 键 |

WWAZGZHGMUGDNB-UHFFFAOYSA-N |

规范 SMILES |

C(C=CC(C(F)(F)F)(F)F)O |

产品来源 |

United States |

Synthetic Methodologies and Pathways for 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Precursor Synthesis and Starting Material Derivatization

The efficient synthesis of 4,4,5,5,5-Pentafluoropent-2-en-1-ol is highly dependent on the availability and reactivity of suitable fluorinated precursors. A key starting material in many synthetic approaches is 2,2,3,3,3-pentafluoro-1-propanol . This precursor can be synthesized through the reduction of methyl pentafluoropropionate. The process typically involves the use of a rhodium-alumina catalyst in a high-pressure reactor under a hydrogen atmosphere. The reaction is stirred at elevated temperatures to facilitate the conversion to the desired alcohol.

Another critical precursor is pentafluoroethyl iodide , which serves as a source of the pentafluoroethyl radical. This compound is commercially available and can be prepared through various established fluorination techniques.

Propargyl alcohol is a fundamental C3 building block utilized in several synthetic strategies. Its terminal alkyne and primary alcohol functionalities provide versatile handles for elaboration into the target molecule.

For aldehyde/ketone reduction pathways, the corresponding carbonyl compounds, 4,4,5,5,5-pentafluoropent-2-enal or 4,4,5,5,5-pentafluoropent-2-en-1-one , are necessary precursors. The synthesis of these unsaturated carbonyls often involves the oxidation of the target alcohol or the reaction of organometallic reagents with appropriate electrophiles.

Direct Synthetic Routes to 4,4,5,5,5-Pentafluoropent-2-en-1-ol

Direct synthetic routes offer a more streamlined approach to the target molecule, typically involving the formation of the carbon-carbon bond and the introduction of the hydroxyl group in a single or a few steps.

Olefin Functionalization Approaches

While not extensively documented for this specific compound, the functionalization of a pre-existing olefin represents a plausible direct route. This could theoretically involve the hydroxylation of a corresponding diene, though this pathway is less common due to potential challenges with regioselectivity and the availability of the starting diene.

Aldehyde/Ketone Reduction Pathways

A prominent direct synthetic method involves the reduction of the corresponding α,β-unsaturated aldehyde, 4,4,5,5,5-pentafluoropent-2-enal. This transformation can be achieved using a variety of reducing agents. The choice of reagent is crucial to selectively reduce the aldehyde functionality without affecting the carbon-carbon double bond. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), often used at low temperatures to enhance selectivity.

Table 1: Key Parameters for Aldehyde Reduction

| Parameter | Value |

| Substrate | 4,4,5,5,5-pentafluoropent-2-enal |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

Organometallic Reagent Strategies

Organometallic strategies provide a powerful means to construct the carbon skeleton of 4,4,5,5,5-Pentafluoropent-2-en-1-ol. One of the most effective methods involves the reaction of a pentafluoroethyl organometallic reagent with an appropriate three-carbon electrophile.

A well-established procedure utilizes the in-situ generation of a pentafluoroethyl radical from pentafluoroethyl iodide. This radical then adds to propargyl alcohol. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a free-radical chain mechanism. The initial addition product, a vinyl iodide, is then reduced to afford the target allylic alcohol.

Indirect Synthetic Routes through Advanced Intermediates

Indirect routes involve the formation of an intermediate that is subsequently converted to 4,4,5,5,5-Pentafluoropent-2-en-1-ol. These pathways can offer advantages in terms of stereocontrol or the use of more readily available starting materials.

Dehydration Reactions of Hydroxy Precursors

An indirect pathway to 4,4,5,5,5-Pentafluoropent-2-en-1-ol can be envisioned through the dehydration of a corresponding diol, such as 4,4,5,5,5-pentafluoropentane-1,2-diol or 4,4,5,5,5-pentafluoropentane-1,3-diol . The synthesis of these diol precursors would likely involve the dihydroxylation of a suitable alkene or the reduction of a hydroxyketone. The subsequent dehydration step would need to be carefully controlled to favor the formation of the desired allylic alcohol over other potential elimination or rearrangement products. Acidic catalysts are typically employed for such dehydration reactions.

Chemoenzymatic and Biocatalytic Synthesis Pathways

The application of biocatalysis in organofluorine chemistry is a growing field, offering mild and selective reaction conditions. rsc.org While specific chemoenzymatic routes to 4,4,5,5,5-pentafluoropent-2-en-1-ol are not extensively documented in current literature, analogous syntheses of other fluorinated alcohols provide insight into potential pathways.

One plausible chemoenzymatic approach involves the reduction of a corresponding α,β-unsaturated ketone, 4,4,5,5,5-pentafluoropent-2-enone. This transformation could be achieved using alcohol dehydrogenases (ADHs), which are known to catalyze the stereoselective reduction of a wide range of ketones and aldehydes. For instance, ADHs have been successfully employed in the synthesis of chiral α-fluorinated secondary alcohols with high enantiomeric excess.

Another potential biocatalytic strategy is the enzymatic resolution of a racemic mixture of 4,4,5,5,5-pentafluoropent-2-en-1-ol. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. rsc.org This would involve the selective esterification of one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product.

Stereoselective Synthesis of 4,4,5,5,5-Pentafluoropent-2-en-1-ol

The control of stereochemistry is crucial in the synthesis of bioactive molecules. For 4,4,5,5,5-pentafluoropent-2-en-1-ol, which possesses a stereocenter at the alcohol-bearing carbon, both enantioselective and diastereoselective strategies are of significant interest.

Enantioselective synthesis of allylic alcohols can be achieved through various methods, including the asymmetric reduction of the corresponding enone or the asymmetric addition of a nucleophile to an aldehyde. The use of chiral catalysts is central to these transformations.

For the asymmetric reduction of 4,4,5,5,5-pentafluoropent-2-enone, chiral metal complexes, such as those based on ruthenium or rhodium with chiral ligands, could be employed. These catalysts have demonstrated high enantioselectivity in the reduction of a variety of α,β-unsaturated ketones.

Alternatively, the enantioselective addition of a pentafluoroethyl nucleophile to acrolein could be envisioned. However, the generation and controlled reaction of such organometallic reagents can be challenging. A more common approach is the addition of a vinyl nucleophile to pentafluoroacetaldehyde, followed by stereoselective reactions.

When a molecule contains multiple stereocenters, diastereoselective synthesis becomes important. While 4,4,5,5,5-pentafluoropent-2-en-1-ol itself has only one stereocenter, its synthesis may involve intermediates with multiple chiral centers, or it could be a precursor for more complex molecules where diastereoselectivity is key.

Diastereoselective methods often rely on the use of chiral auxiliaries or substrate-controlled reactions. For example, the addition of a pentafluoroethyl organometallic reagent to a chiral α,β-unsaturated aldehyde or ketone could proceed with high diastereoselectivity due to steric hindrance and electronic effects of the chiral auxiliary. The diastereoselectivity of such reactions is influenced by the nature of the organometallic reagent, the solvent, and the reaction temperature.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing 4,4,5,5,5-pentafluoropent-2-en-1-ol, these principles can be applied to various aspects of the synthesis.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of fluorinated compounds, the use of transition metal catalysts is common. nih.gov Research is focused on developing catalysts that are not only highly active and selective but also recoverable and reusable, minimizing waste and cost.

Phase-transfer catalysis (PTC) represents a green catalytic approach, often avoiding the need for toxic and anhydrous solvents. nih.govrsc.orgnih.govillinois.edu The use of PTC in fluorination reactions with alkali metal fluorides as the fluorine source is a promising sustainable alternative. nih.govnih.gov

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative solvents such as water, supercritical fluids, or ionic liquids. acs.org Fluorinated alcohols themselves are sometimes used as solvents and have been shown to promote certain reactions. acs.orgresearchgate.net

Solvent-free or neat reactions, where the reactants themselves act as the solvent, are an even more sustainable option, eliminating solvent waste altogether. researchgate.net Additionally, flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can lead to improved safety, efficiency, and waste reduction. sciencedaily.comuva.nl The integration of these green chemistry principles into the synthesis of 4,4,5,5,5-pentafluoropent-2-en-1-ol is crucial for developing sustainable manufacturing processes.

Limited Research Data Curbs Comprehensive Analysis of 4,4,5,5,5-Pentafluoropent-2-en-1-ol's Reactivity

A comprehensive review of the chemical reactivity and mechanistic studies of 4,4,5,5,5-Pentafluoropent-2-en-1-ol is currently hampered by a notable scarcity of published scientific literature. Despite extensive searches for detailed research findings on the specific reactions of this fluorinated allylic alcohol, publicly available data is insufficient to construct a thorough and scientifically accurate article as per the requested detailed outline.

The intended article was to be structured around the chemical reactivity at both the alcohol and alkene moieties of 4,4,5,5,5-Pentafluoropent-2-en-1-ol, with specific subsections dedicated to oxidation, esterification, etherification, nucleophilic substitution, electrophilic addition, and hydrogenation/reduction transformations. This would have included detailed research findings and data tables on product distributions and reaction mechanisms.

However, the current body of scientific literature does not provide the specific experimental data required to populate these sections for 4,4,5,5,5-Pentafluoropent-2-en-1-ol. While general principles of organic chemistry and studies on analogous, structurally similar fluorinated alcohols can offer predictions about its likely reactivity, the strict requirement for information focusing solely on the title compound cannot be met at this time.

Without dedicated studies on 4,4,5,5,5-Pentafluoropent-2-en-1-ol, any attempt to generate the requested article would rely on speculation and extrapolation from other compounds, which would not adhere to the required standards of scientific accuracy and specificity for the subject compound. Therefore, a detailed and authoritative article on the chemical reactivity of 4,4,5,5,5-Pentafluoropent-2-en-1-ol cannot be produced until more specific research is published and made available.

Chemical Reactivity and Mechanistic Studies of 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Reactions at the Alkene Moiety

Cycloaddition Reactions

The electron-deficient nature of the double bond in 4,4,5,5,5-pentafluoropent-2-en-1-ol, a direct consequence of the powerful inductive effect of the adjacent perfluoroalkyl group, makes it an excellent dienophile in Diels-Alder reactions. masterorganicchemistry.comlibretexts.org This [4+2] cycloaddition reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile, leading to the formation of a six-membered ring. libretexts.org

The presence of the electron-withdrawing pentafluoroethyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction rate. organic-chemistry.org

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Diene | Expected Product | Predicted Relative Rate |

|---|---|---|

| 1,3-Butadiene | 4-(2,2,3,3,3-Pentafluoropropyl)cyclohex-3-en-1-yl)methanol | Moderate |

| Cyclopentadiene | (5-(2,2,3,3,3-Pentafluoropropyl)bicyclo[2.2.1]hept-2-en-2-yl)methanol | High |

This table is illustrative and based on general principles of Diels-Alder reactivity. Actual reaction rates and yields would require experimental verification.

Reactions Involving the Pentafluoropentyl Chain

The chemical behavior of the pentafluoropentyl chain is largely dictated by the high electronegativity of the fluorine atoms. This imparts significant stability to the C-F bonds, making the perfluoroalkyl group generally unreactive towards many reagents. However, its strong electron-withdrawing nature profoundly influences the reactivity of the rest of the molecule.

The perfluoroalkyl group exerts a strong influence on both the selectivity and rate of reactions involving the allylic alcohol functionality. For instance, in nucleophilic substitution reactions at the allylic carbon, the electron-withdrawing nature of the pentafluoropentyl group can affect the stability of any potential carbocationic intermediates. libretexts.org

In reactions where the hydroxyl group is converted into a better leaving group, followed by nucleophilic attack, the regioselectivity of the attack (at the α or γ position) can be influenced by the electronic and steric properties of the perfluoroalkyl substituent. While direct SN2 displacement at the carbon bearing the hydroxyl group is possible, an SN2' mechanism, where the nucleophile attacks the γ-carbon of the allylic system, is also a potential pathway. The electron-withdrawing perfluoroalkyl group would likely disfavor the formation of a positive charge at the α-carbon, potentially influencing the reaction towards the SN2' pathway.

Table 2: Predicted Influence of the Pentafluoropentyl Group on Allylic Substitution

| Reaction Type | Predicted Effect on Rate | Predicted Regioselectivity |

|---|---|---|

| SN1-type reaction | Decreased | - |

| SN2 reaction | Steric hindrance may decrease rate | Favored at α-carbon |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on 4,4,5,5,5-pentafluoropent-2-en-1-ol are limited in the publicly available scientific literature. However, we can infer potential mechanistic pathways for its key transformations based on well-established principles of organic chemistry.

For cycloaddition reactions, the mechanism is expected to be a concerted, pericyclic process, as is typical for Diels-Alder reactions. libretexts.org The stereochemistry of the product would be governed by the endo rule, which predicts that the dienophile's substituent (the pentafluoropentyl-methanol group) will preferentially occupy a position under the diene in the transition state.

For reactions involving the allylic alcohol, such as nucleophilic substitution, the mechanism can be either SN1, SN2, SN1', or SN2', depending on the reaction conditions and the nature of the nucleophile. libretexts.org The protonation of the hydroxyl group to form a better leaving group (water) is a common first step in acid-catalyzed reactions. libretexts.org The strong electron-withdrawing effect of the pentafluoropentyl group would likely destabilize a carbocation at the adjacent carbon, making an SN1 pathway less favorable than for non-fluorinated analogues.

Derivatization and Functionalization Strategies of 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Derivatization for Enhanced Analytical Performance

There is a lack of specific studies on the derivatization of 4,4,5,5,5-Pentafluoropent-2-en-1-ol aimed at improving its detection and quantification in analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Generally, the hydroxyl group of alcohols can be derivatized to introduce chromophores or fluorophores, thereby enhancing UV or fluorescence detection. However, no specific reagents or reaction conditions have been reported in the scientific literature for this particular pentafluorinated alcohol.

Synthesis of Novel Derivatives with Modified Carbon Skeletons

Polymerization and Oligomerization Pathways

Similarly, information regarding the polymerization or oligomerization of 4,4,5,5,5-Pentafluoropent-2-en-1-ol is not present in the available scientific databases. The allylic nature of the alcohol suggests potential for radical or cationic polymerization. The resulting polymers, containing a high degree of fluorination, could possess interesting properties. However, no studies detailing initiators, reaction conditions, or the characterization of resulting polymers or oligomers have been found.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4,4,5,5,5-Pentafluoropent-2-en-1-ol, providing insights into its proton, carbon, and fluorine environments.

1H NMR: Proton NMR spectra of analogous compounds, such as 4-penten-1-ol, reveal characteristic signals for different proton groups. chemicalbook.com For 4,4,5,5,5-Pentafluoropent-2-en-1-ol, one would expect to observe distinct peaks for the hydroxyl proton (-OH), the methylene (B1212753) protons adjacent to the oxygen (-CH2OH), and the vinyl protons (-CH=CH-). The chemical shifts and coupling constants of these protons provide critical information about the connectivity and stereochemistry of the molecule. For instance, the protons on the double bond would exhibit characteristic cis or trans coupling constants.

13C NMR: Carbon-13 NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. researchgate.netrsc.org In the 13C NMR spectrum of 4,4,5,5,5-Pentafluoropent-2-en-1-ol, distinct signals would be expected for the carbon attached to the hydroxyl group, the two olefinic carbons, and the carbons bearing fluorine atoms. The chemical shifts of the fluorinated carbons are significantly influenced by the number of fluorine atoms attached, typically appearing in the range of 105-125 ppm for -CF2- and -CF3 groups. researchgate.net The carbon of the C-OH group would likely appear around 60-70 ppm.

19F NMR: Fluorine-19 NMR is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. wikipedia.org The 19F NMR spectrum of 4,4,5,5,5-Pentafluoropent-2-en-1-ol would show signals for the -CF2- and -CF3 groups. The chemical shifts and coupling patterns (19F-19F and 19F-1H couplings) are highly informative. wikipedia.org The large chemical shift dispersion in 19F NMR, often spanning up to 800 ppm, allows for excellent resolution of different fluorine environments. nih.gov Long-range couplings between fluorine and protons are also commonly observed and can aid in structural assignment. wikipedia.org

Interactive Data Table: Predicted NMR Data for 4,4,5,5,5-Pentafluoropent-2-en-1-ol

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| 1H | -OH | Variable | Singlet (broad) |

| 1H | -CH2OH | ~4.2 | Doublet |

| 1H | -CH=CH- (vinyl) | ~5.5 - 6.5 | Multiplet |

| 13C | -CH2OH | ~60-70 | Triplet (due to 1JCH) |

| 13C | -CH=CH- (vinyl) | ~120-140 | Doublet (due to 1JCH) |

| 13C | -CF2- | ~110-120 | Triplet (due to 1JCF) |

| 13C | -CF3 | ~115-125 | Quartet (due to 1JCF) |

| 19F | -CF2- | -110 to -130 | Multiplet |

| 19F | -CF3 | -80 to -90 | Triplet |

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of 4,4,5,5,5-Pentafluoropent-2-en-1-ol, as well as for elucidating its structure through fragmentation analysis.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For a volatile compound like 4,4,5,5,5-Pentafluoropent-2-en-1-ol, GC would effectively separate it from any impurities or isomers before it enters the mass spectrometer. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M+), confirming the molecular weight. nist.govnist.gov Furthermore, characteristic fragmentation patterns, such as the loss of a water molecule, a hydroxyl radical, or fluorinated fragments, would provide valuable structural information. The NIST WebBook provides mass spectral data for analogous compounds like 4-penten-2-ol, which can serve as a reference for predicting fragmentation pathways. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another highly sensitive and selective analytical technique that can be applied to the analysis of 4,4,5,5,5-Pentafluoropent-2-en-1-ol, particularly if it is part of a complex mixture or requires analysis in a biological matrix. nih.govnih.gov This method involves separating the analyte using liquid chromatography and then subjecting it to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of the compound), which is then fragmented. The second stage analyzes the resulting product ions. This multiple reaction monitoring (MRM) approach provides high specificity and quantitative accuracy. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of 4,4,5,5,5-Pentafluoropent-2-en-1-ol is expected to show a broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group. A sharp peak around 1650-1680 cm-1 would correspond to the C=C stretching of the alkene. Strong absorption bands in the region of 1000-1350 cm-1 are indicative of C-F stretching vibrations. The NIST WebBook provides IR spectra for similar compounds like 4-penten-2-ol, which can be used for comparison. nist.gov

Raman spectroscopy would also provide information on these functional groups, with the C=C double bond typically showing a strong Raman signal.

Interactive Data Table: Characteristic Vibrational Frequencies for 4,4,5,5,5-Pentafluoropent-2-en-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H | Stretching | 3200-3600 (broad) |

| C=C | Stretching | 1650-1680 |

| C-F | Stretching | 1000-1350 (strong) |

| C-O | Stretching | 1000-1260 |

Chromatographic Separation Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of 4,4,5,5,5-Pentafluoropent-2-en-1-ol and for separating its potential (E) and (Z) isomers.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can also be employed, particularly for preparative scale separations of the isomers. By selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase, baseline separation of the (E) and (Z) isomers can be achieved. nih.govnih.gov

Theoretical and Computational Investigations of 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 4,4,5,5,5-pentafluoropent-2-en-1-ol. These calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. A common approach involves using density functional theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For 4,4,5,5,5-pentafluoropent-2-en-1-ol, the HOMO is expected to be localized on the C=C double bond and the oxygen atom of the alcohol group, while the LUMO would likely be influenced by the electron-withdrawing pentafluoroethyl group.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface would reveal the distribution of charge. The highly electronegative fluorine atoms will create a region of negative electrostatic potential, while the hydroxyl proton will be a site of positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

The inclusion of fluorine atoms is known to enhance chemical stability in some compounds. emerginginvestigators.org Quantum chemical calculations would be essential to determine if this is the case for 4,4,5,5,5-pentafluoropent-2-en-1-ol.

Conformational Analysis and Stereochemical Predictions

The presence of several single bonds in 4,4,5,5,5-pentafluoropent-2-en-1-ol allows for multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the molecule's flexibility.

This analysis would typically involve:

Systematic or Stochastic Conformational Search: A systematic rotation of all rotatable bonds would generate a large number of possible conformers. Alternatively, a stochastic search method could be used to explore the conformational space.

Geometry Optimization and Energy Calculation: Each generated conformer would be subjected to geometry optimization and its energy calculated. This would allow for the identification of the global minimum and other low-energy conformers.

Boltzmann Distribution: The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies.

The stereochemistry of the double bond (E/Z isomers) and the chiral center at the carbon bearing the hydroxyl group (R/S isomers) are key features of this molecule. Computational methods can be used to predict the relative stabilities of these different stereoisomers. This information is particularly important in the context of stereoselective synthesis and reactions. For example, computational studies have been used to understand the stereocontrolling elements in the asymmetric catalysis of allylic alcohols. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 4,4,5,5,5-pentafluoropent-2-en-1-ol, several types of reactions could be modeled, including its synthesis, oxidation, or participation in nucleophilic or electrophilic additions.

The process of modeling a reaction pathway involves:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials, products, and any potential intermediates are optimized.

Finding the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Locating the TS is a critical step and is often the most computationally demanding part of reaction modeling.

Frequency Analysis: A frequency calculation is performed on the located stationary points. A stable minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing 4,4,5,5,5-pentafluoropent-2-en-1-ol, especially if experimental spectra are unavailable or ambiguous.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. These predictions can aid in the assignment of experimental spectra and in the determination of the molecule's structure and conformation.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated. These calculated frequencies are often scaled to better match experimental data. The predicted IR spectrum would show characteristic peaks for the O-H stretch, C=C stretch, and C-F stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths. nih.gov This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

Interactions with Solvents and Other Chemical Species

The behavior of 4,4,5,5,5-pentafluoropent-2-en-1-ol in solution can be significantly different from its behavior in the gas phase. Computational models can account for the effects of a solvent.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to include the bulk effects of the solvent.

Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation along with the solute molecule. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the alcohol group of 4,4,5,5,5-pentafluoropent-2-en-1-ol and a protic solvent.

Interactions with Other Chemical Species: The interaction of 4,4,5,5,5-pentafluoropent-2-en-1-ol with other molecules, such as catalysts or reactants, can be modeled. This would involve creating a supramolecular complex and calculating the interaction energy, which can be corrected for basis set superposition error (BSSE). This is particularly relevant for understanding its role in chemical reactions, such as the fluorinated alcohol-promoted substitution reactions of allylic alcohols. acs.org

Applications in Organic Synthesis and Materials Science

A Strategic Building Block in the Synthesis of Complex Molecules

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. 4,4,5,5,5-Pentafluoropent-2-en-1-ol serves as a key starting material for introducing the pentafluoropentenyl moiety into larger, more complex structures. This is particularly valuable in the fields of medicinal chemistry and agrochemicals, where the presence of fluorine can enhance efficacy, metabolic stability, and bioavailability.

A Precursor to Advanced Fluorinated Pharmaceuticals and Agrochemicals

While specific, publicly documented examples of pharmaceuticals and agrochemicals synthesized directly from 4,4,5,5,5-Pentafluoropent-2-en-1-ol are not extensively detailed in readily available literature, the broader context of fluorinated building blocks strongly suggests its potential in this arena. The introduction of fluorinated synthons is a well-established strategy in drug discovery and crop protection. For instance, a related compound, 4,4,5,5,5-Pentafluoropentane-1-thiol, is a known intermediate in the synthesis of the breast cancer drug Fulvestrant. synzeal.commdpi.com This highlights the value of the C5F5 unit in bioactive molecules.

The functional groups of 4,4,5,5,5-Pentafluoropent-2-en-1-ol—the hydroxyl group and the double bond—provide reactive handles for a variety of chemical transformations. These reactions could include etherification, esterification, and addition reactions, allowing for its integration into a wide array of molecular scaffolds. The resulting fluorinated compounds are of significant interest to researchers developing new therapeutic agents and more effective and environmentally benign agrochemicals. google.comalsglobal.eunissanchem.co.jpfao.org

A Foundation for Fluorinated Monomers and High-Performance Polymers

The synthesis of fluorinated polymers is a major area of materials science, driven by the exceptional properties these materials often exhibit, such as high thermal stability, chemical resistance, and low surface energy. wikipedia.org 4,4,5,5,5-Pentafluoropent-2-en-1-ol, with its polymerizable double bond and a hydroxyl group that can be modified, is a promising candidate for the creation of novel fluorinated monomers.

These monomers can then be polymerized to produce a variety of polymers with tailored properties. beilstein-journals.orgnih.govrsc.org For example, the hydroxyl group could be esterified with acrylic or methacrylic acid to form a fluorinated acrylate (B77674) or methacrylate (B99206) monomer. Subsequent polymerization of such monomers could lead to the development of new fluoropolymers with potential applications in coatings, membranes, and optical materials. The general methodology for creating polymers from monomeric units is a well-established field of study. wikipedia.org

A Key Component in Specialty Chemical Production

Beyond its role as a building block for complex molecules, 4,4,5,5,5-Pentafluoropent-2-en-1-ol is utilized in the production of various specialty chemicals. Its unique combination of a reactive alcohol and a fluorinated tail makes it a valuable intermediate in multi-step synthetic processes. cymitquimica.comchemfish.com These processes can lead to the creation of a diverse range of fluorinated compounds that find use in niche applications across different industries. The synthesis of such specialty chemicals often involves leveraging the distinct reactivity of the different parts of the molecule to build up more complex structures with specific functionalities. ksu.edu.sa

Engineering Fluorinated Materials with Customized Properties

The development of new materials with precisely defined properties is a cornerstone of modern technology. The incorporation of the pentafluoropentenyl group from 4,4,5,5,5-Pentafluoropent-2-en-1-ol into materials can impart desirable characteristics. The high electronegativity and low polarizability of fluorine atoms contribute to unique surface properties, such as hydrophobicity and oleophobicity, which are highly sought after for applications like protective coatings and self-cleaning surfaces.

Furthermore, the thermal and chemical stability associated with the carbon-fluorine bond can enhance the durability and longevity of materials. By strategically integrating 4,4,5,5,5-Pentafluoropent-2-en-1-ol or its derivatives into polymer backbones or as side chains, material scientists can fine-tune properties such as refractive index, dielectric constant, and gas permeability. This opens up possibilities for creating advanced materials for electronics, aerospace, and other high-performance sectors.

Environmental Chemistry and Degradation Pathways of 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Environmental Occurrence and Distribution of Fluorotelomer Alcohols

Fluorotelomer alcohols are a class of polyfluoroalkyl substances (PFAS) that have been widely used in industrial and consumer products for their stain- and water-repellent properties. researchgate.netnih.gov Consequently, they have become ubiquitous environmental contaminants, detected in various matrices including air, water, soil, and even in human and wildlife tissues. researchgate.netfigshare.com The degradation of larger fluorotelomer-based polymers is considered a significant and long-term source of FTOHs in the environment, particularly in waste management sites like landfills. nih.gov

Abiotic Degradation Mechanisms

The environmental persistence of FTOHs is largely determined by their susceptibility to abiotic degradation processes, primarily photolysis and hydrolysis.

Photolytic Degradation Studies

Photolytic degradation, or the breakdown of compounds by light, is a key atmospheric removal process for FTOHs. Studies on various FTOHs, such as 4:2, 6:2, and 8:2 FTOH, have shown that they can be oxidized in the atmosphere, initiated by reactions with hydroxyl (OH) radicals. figshare.com This process can lead to the formation of a range of degradation products, including perfluorinated carboxylic acids (PFCAs), which are highly persistent and have raised environmental concerns. figshare.com

In aqueous environments, the photolysis of FTOHs can also occur, often influenced by the presence of other substances. For instance, the photolysis of 8:2 FTOH in water is an indirect process, significantly enhanced by the presence of hydroxyl radicals. nih.govresearchgate.net The presence of nitrate (B79036) can promote this degradation, while dissolved organic carbon can inhibit it. nih.govresearchgate.net The half-life of 8:2 FTOH under such conditions can range from hours to several days, depending on the specific conditions. nih.gov Given the presence of a double bond in its structure, 4,4,5,5,5-Pentafluoropent-2-en-1-ol might exhibit different or potentially faster photolytic degradation kinetics compared to its saturated counterparts, although specific studies are needed to confirm this.

Hydrolytic Degradation in Aqueous Environments

Hydrolysis, the reaction with water, is another potential degradation pathway for certain fluorinated compounds. For FTOHs themselves, direct hydrolysis is generally not considered a major degradation pathway under typical environmental pH conditions. However, larger fluorotelomer-based polymers, which can be precursors to FTOHs, can undergo hydrolysis, releasing FTOHs into the environment. nih.gov The rate of this hydrolysis can be influenced by the specific chemical structure of the polymer and the environmental conditions. nih.gov There is currently no specific information available on the hydrolytic degradation of 4,4,5,5,5-Pentafluoropent-2-en-1-ol.

Biotic Degradation Mechanisms and Metabolite Formation

The transformation of FTOHs by living organisms, particularly microorganisms, is a critical aspect of their environmental fate.

Identification of Intermediate Degradation Products

The microbial transformation of FTOHs leads to the formation of a variety of intermediate and final degradation products. For longer-chain FTOHs like 8:2 FTOH, a number of metabolites have been identified, including the corresponding fluorotelomer aldehyde, fluorotelomer carboxylic acid (FTCA), and unsaturated fluorotelomer carboxylic acid (FTUCA). ewg.org Ultimately, these pathways can lead to the formation of persistent PFCAs. ewg.org

The specific intermediate products formed during the degradation of 4,4,5,5,5-Pentafluoropent-2-en-1-ol would need to be experimentally determined. However, based on the degradation of other FTOHs, one could anticipate the formation of 4,4,5,5,5-pentafluoropent-2-enal and 4,4,5,5,5-pentafluoropent-2-enoic acid as initial intermediates.

Formation of Per- and Polyfluoroalkyl Substances (PFAS)

The biotransformation of FTOHs, for instance, has been shown to yield a range of metabolites, including PFCAs of varying chain lengths. capes.gov.br Studies on the biodegradation of 8:2 FTOH have demonstrated its conversion to perfluorooctanoic acid (PFOA), a long-chain PFCA. capes.gov.br This process involves multiple steps and can be influenced by the presence of other organic compounds. purdue.edu

The presence of a carbon-carbon double bond in 4,4,5,5,5-Pentafluoropent-2-en-1-ol is a critical structural feature. Research on unsaturated per- and polyfluorinated carboxylic acids has indicated that the C=C double bond can be a key site for microbial reductive defluorination. nih.govnih.gov Specifically, α,β-unsaturation has been identified as crucial for the anaerobic biotransformation of these compounds. nih.govnih.gov This suggests that the double bond in 4,4,5,5,5-Pentafluoropent-2-en-1-ol could make it susceptible to microbial degradation, potentially leading to the formation of various transformation products. The nature of these products, and whether they would be classified as other forms of PFAS, would depend on the specific degradation pathway.

It is important to note that the term PFAS encompasses a large and diverse group of chemicals. scholaris.ca The transformation of one PFAS, such as 4,4,5,5,5-Pentafluoropent-2-en-1-ol, could lead to the formation of other PFAS with different structures and properties.

Table 1: Examples of Fluorotelomer Alcohol Biotransformation Products

| Precursor Compound | Transformation Product(s) | Environmental Matrix |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Perfluorooctanoic Acid (PFOA), Perfluorononanoic Acid (PFNA), shorter-chain PFCAs | Microbial systems, rats, mice capes.gov.br |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Perfluorohexanoic Acid (PFHxA) and other shorter-chain PFCAs | Not specified in provided context |

This table is illustrative and based on the degradation of well-studied FTOHs, not 4,4,5,5,5-Pentafluoropent-2-en-1-ol directly.

Environmental Fate Modeling and Persistence Assessment

Direct environmental fate modeling and persistence assessments for 4,4,5,5,5-Pentafluoropent-2-en-1-ol are not available in the reviewed literature. However, the environmental fate of fluorotelomer-based polymers and FTOHs has been the subject of modeling studies. researchgate.net These models investigate the long-term release of FTOHs from consumer products and their subsequent degradation into PFCAs in the environment. researchgate.net

The persistence of a chemical in the environment is determined by its resistance to degradation through biotic (biological) and abiotic (non-biological) processes such as hydrolysis and photolysis. The strong carbon-fluorine bond contributes to the high persistence of many PFAS. nih.gov

For unsaturated fluorinated compounds, the double bond can influence their environmental fate. Studies on unsaturated fluorinated carboxylic acids have shown that their biodegradability is highly dependent on the position of the double bond. nih.govnih.gov This suggests that the specific arrangement of the double bond in 4,4,5,5,5-Pentafluoropent-2-en-1-ol would be a critical factor in its environmental persistence.

Table 2: Factors Influencing the Environmental Fate of Fluorinated Alcohols

| Factor | Influence on Environmental Fate |

| Structure | The presence and position of double bonds and functional groups can significantly affect degradation pathways and rates. nih.govnih.gov |

| Environmental Matrix | Degradation can vary between soil, water, and the atmosphere, influenced by microbial populations and physical conditions. purdue.edursc.org |

| Bioavailability | The extent to which a compound is available to microorganisms for degradation. |

| Abiotic Conditions | Factors such as pH, temperature, and sunlight can influence hydrolysis and photolysis rates. |

This table provides a general overview of factors influencing the environmental fate of fluorinated alcohols based on available research on related compounds.

Strategies for Environmental Remediation and Mitigation of Fluorinated Contaminants

A variety of remediation technologies are available for sites contaminated with PFAS, although their effectiveness can be compound-specific. jrte.orgepa.govfehrgraham.comresearchgate.net These strategies can be broadly categorized as in-situ (in place) and ex-situ (removed for treatment). fehrgraham.com

Common remediation techniques for PFAS-contaminated soil and water include:

Adsorption: Using materials like activated carbon to bind PFAS and remove them from water.

Thermal Treatment: Incineration at high temperatures to break down PFAS compounds. epa.gov

Chemical Oxidation and Reduction: Using chemical reactions to transform PFAS into less harmful substances.

Bioremediation: Utilizing microorganisms to degrade contaminants. epa.govfehrgraham.com The potential for bioremediation of unsaturated fluorinated compounds is an active area of research. nih.govnih.gov

Phytoremediation: Using plants to take up or break down contaminants in soil and water. fehrgraham.com

The choice of remediation strategy depends on the specific contaminants, the extent of contamination, and the site characteristics. fehrgraham.comdeltaremediation.com For emerging contaminants like 4,4,5,5,5-Pentafluoropent-2-en-1-ol, research would be needed to determine the most effective remediation approaches. The structural feature of the double bond, which may enhance biodegradability, could be a key consideration in developing bioremediation strategies for this and similar compounds.

Table 3: Overview of Remediation Technologies for Fluorinated Contaminants

| Technology | Description | Applicability |

| Granular Activated Carbon (GAC) | Water is passed through a bed of GAC, which adsorbs PFAS. | Widely used for drinking water treatment. |

| Incineration | High-temperature destruction of PFAS-containing materials. | Effective for concentrated waste streams but can be energy-intensive. epa.gov |

| In-Situ Chemical Oxidation (ISCO) | Oxidants are injected into the subsurface to destroy contaminants. fehrgraham.com | Can be effective for source zone treatment. |

| Bioremediation | Microorganisms are used to break down contaminants. epa.govfehrgraham.com | Potentially applicable to biodegradable PFAS, such as some unsaturated compounds. |

This table presents general remediation technologies for fluorinated contaminants and is not specific to 4,4,5,5,5-Pentafluoropent-2-en-1-ol.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated compounds, particularly those with defined stereochemistry and functional group tolerance, remains a challenge in organic chemistry. numberanalytics.comrsc.orgacsgcipr.org Future research concerning 4,4,5,5,5-Pentafluoropent-2-en-1-ol will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Current general approaches to fluorinated allylic alcohols involve multi-step sequences or the use of hazardous reagents. organic-chemistry.org Emerging trends point towards the adoption of greener and more advanced synthetic techniques. rsc.orgacsgcipr.org For instance, photoinduced decarboxylative cross-coupling reactions have shown promise for the synthesis of a variety of fluorinated allylic alcohols under mild conditions. rsc.org Another avenue of exploration is biocatalytic fluorination, which utilizes enzymes like fluorinases to form carbon-fluorine bonds with high selectivity and under environmentally benign conditions. numberanalytics.comnih.govnih.gov The development of such enzymatic or chemo-enzymatic routes for 4,4,5,5,5-Pentafluoropent-2-en-1-ol would represent a significant advancement.

Furthermore, flow chemistry is emerging as a critical technology for handling highly reactive and potentially hazardous fluorinating agents safely and efficiently. beilstein-journals.orgresearchgate.net The application of flow microreactors to the synthesis of 4,4,5,5,5-Pentafluoropent-2-en-1-ol could enable better control over reaction parameters, leading to higher yields and purity while minimizing safety risks. beilstein-journals.orgresearchgate.net

Table 1: Emerging Synthetic Methodologies for Fluorinated Allylic Alcohols

| Methodology | Potential Advantages for 4,4,5,5,5-Pentafluoropent-2-en-1-ol Synthesis |

| Photoinduced Cross-Coupling | Mild reaction conditions, high Z-stereoselectivity. rsc.org |

| Biocatalysis (e.g., Fluorinases) | High selectivity, sustainable, operates under mild conditions. numberanalytics.comnih.gov |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. beilstein-journals.orgresearchgate.net |

| Catalytic C-H Fluorination | Direct functionalization of hydrocarbon precursors, atom economy. rsc.org |

Exploration of New Reactivity Profiles

The reactivity of 4,4,5,5,5-Pentafluoropent-2-en-1-ol is dictated by the interplay between the allylic alcohol moiety and the electron-withdrawing pentafluoroethyl group. Future research will undoubtedly delve into understanding and exploiting this unique reactivity.

The allylic alcohol functionality is a versatile handle for a variety of transformations, including substitutions, oxidations, and rearrangements. acs.orgnih.gov The presence of the perfluoroalkyl chain is expected to significantly influence the electronic properties of the double bond and the hydroxyl group, potentially leading to novel reactivity patterns compared to its non-fluorinated counterparts. acs.org For example, fluorinated alcohols have been shown to act as effective promoters for metal-free allylic substitution reactions. acs.orgnih.gov Investigating the scope of nucleophiles and reaction conditions for such substitutions with 4,4,5,5,5-Pentafluoropent-2-en-1-ol will be a key area of study.

Computational chemistry will play a crucial role in predicting and rationalizing the reactivity of this molecule. nih.govresearchgate.net Density Functional Theory (DFT) and other computational methods can be employed to study the molecule's electronic structure, reaction mechanisms, and the influence of the fluorine atoms on transition states and product stability. nih.govresearchgate.net This theoretical understanding will guide experimental efforts to unlock new and useful chemical transformations.

Advanced Applications in Diverse Scientific Fields

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Consequently, 4,4,5,5,5-Pentafluoropent-2-en-1-ol holds considerable promise as a building block in various scientific disciplines.

In materials science , the introduction of fluorinated moieties can enhance thermal stability, chemical resistance, and alter surface properties. sigmaaldrich.comossila.comalfa-chemistry.com 4,4,5,5,5-Pentafluoropent-2-en-1-ol could be used as a monomer or a precursor for the synthesis of advanced polymers and coatings with tailored properties. sigmaaldrich.comalfa-chemistry.com For example, its incorporation into polymers could lead to materials with low surface energy, useful for creating hydrophobic and oleophobic surfaces.

In medicinal chemistry , fluorination is a key tool for improving the metabolic stability, bioavailability, and binding affinity of drug candidates. wikipedia.orgalfa-chemistry.comresearchgate.netnih.gov The pentafluoroethyl group in 4,4,5,5,5-Pentafluoropent-2-en-1-ol could be strategically incorporated into bioactive scaffolds to enhance their pharmacokinetic profiles. alfa-chemistry.comresearchgate.net The allylic alcohol provides a convenient point of attachment for further chemical elaboration.

In agrochemicals , fluorinated compounds often exhibit enhanced efficacy and selectivity. sigmaaldrich.comalfa-chemistry.comyoutube.com Similar to its potential in pharmaceuticals, 4,4,5,5,5-Pentafluoropent-2-en-1-ol could serve as a valuable synthon for the development of new pesticides and herbicides with improved performance. sigmaaldrich.com

Table 2: Potential Applications of 4,4,5,5,5-Pentafluoropent-2-en-1-ol

| Field | Potential Application | Rationale |

| Materials Science | Monomer for fluoropolymers, surface coatings. | Enhanced thermal stability, chemical resistance, and hydrophobicity. sigmaaldrich.comossila.com |

| Medicinal Chemistry | Building block for drug discovery. | Improved metabolic stability, bioavailability, and target binding. wikipedia.orgalfa-chemistry.comresearchgate.net |

| Agrochemicals | Intermediate for novel pesticides and herbicides. | Increased efficacy and selectivity. sigmaaldrich.comyoutube.com |

| Chemical Biology | Probe for studying biological systems. | The 19F nucleus allows for NMR studies in complex environments. nih.govnih.gov |

Enhanced Environmental Monitoring and Fate Prediction

The increasing prevalence of fluorinated compounds in the environment necessitates a thorough understanding of their fate and potential impact. nih.gov Short-chain per- and polyfluoroalkyl substances (PFAS), a class to which 4,4,5,5,5-Pentafluoropent-2-en-1-ol belongs, are of particular concern due to their mobility and persistence. nih.govepa.govtoxicology.org

Future research will need to focus on developing sensitive and specific analytical methods for the detection and quantification of 4,4,5,5,5-Pentafluoropent-2-en-1-ol and its potential degradation products in various environmental matrices, such as water, soil, and air.

Understanding the biodegradation pathways of this compound is also critical. nih.gov While the strong carbon-fluorine bond generally imparts resistance to microbial degradation, studies on other fluorinated alcohols suggest that biotransformation can occur, albeit slowly. nih.gov Research into identifying microbial consortia or specific enzymes capable of degrading unsaturated short-chain fluorinated alcohols will be crucial for assessing its environmental persistence and developing potential bioremediation strategies.

Predictive modeling will be an essential tool for estimating the environmental distribution and fate of 4,4,5,5,5-Pentafluoropent-2-en-1-ol. By using its structural and physicochemical properties, computational models can help to forecast its transport, partitioning, and potential for bioaccumulation.

Interdisciplinary Approaches to Fluorinated Compound Research

The future of research on 4,4,5,5,5-Pentafluoropent-2-en-1-ol, and fluorinated compounds in general, lies in interdisciplinary collaboration. acs.org The complex challenges and opportunities presented by these molecules require the integration of expertise from various fields.

The synergy between synthetic chemistry and computational chemistry will be vital for designing novel synthetic routes and understanding reactivity. nih.gov Collaboration between materials scientists and chemists will drive the development of new functional materials with tailored properties.

The interface of fluorine chemistry and chemical biology offers exciting possibilities for using compounds like 4,4,5,5,5-Pentafluoropent-2-en-1-ol as probes to study biological systems. nih.govnih.govescholarship.org The fluorine-19 nucleus is an excellent handle for NMR spectroscopy, allowing for the study of molecular interactions in complex biological environments without the background noise associated with proton NMR. nih.govnih.gov

Finally, a systems chemistry approach, which considers the emergent properties of complex chemical systems, could provide new insights into the behavior of 4,4,5,5,5-Pentafluoropent-2-en-1-ol in various environments, from reaction flasks to biological systems and ecosystems.

常见问题

Basic Research Questions

What are the optimal synthetic routes for 4,4,5,5,5-pentafluoropent-2-en-1-ol, and how do reaction conditions influence yield and purity?

Answer :

Synthesis typically involves fluorination of precursor alcohols or alkenes using agents like SF₄ or HF-pyridine. A key challenge is controlling regioselectivity during fluorination to avoid over-fluorination or byproduct formation. For example, fluorination of pent-2-en-1-ol derivatives under anhydrous conditions at 0–5°C with SF₄ yields ~60–70% product, while elevated temperatures (>20°C) promote side reactions (e.g., polymerization) .

Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes selectivity |

| Solvent | Dry CH₂Cl₂ | Prevents hydrolysis |

| Fluorinating Agent | SF₄ | Higher purity vs. HF-pyridine |

How can researchers characterize the structural and electronic properties of 4,4,5,5,5-pentafluoropent-2-en-1-ol?

Answer :

Combine spectroscopic and computational methods:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-75 to -85 ppm for CF₃ groups; δ ~-120 ppm for CF₂) .

- IR : C-F stretches appear at 1100–1250 cm⁻¹, while the hydroxyl group shows a broad peak at 3200–3600 cm⁻¹ .

- DFT Calculations : Predict electrostatic potential maps to assess electron-withdrawing effects of fluorine substituents, critical for reactivity studies .

What are the stability challenges of this compound under standard laboratory conditions?

Answer :

The compound is hygroscopic and prone to hydrolysis due to the electron-deficient fluorinated carbons. Accelerated stability studies show:

- Hydrolysis : Degrades to 4,4,5,5,5-pentafluoropentanoic acid in >80% humidity within 48 hours .

- Thermal Stability : Decomposes above 80°C, releasing HF (detected via FTIR gas analysis) .

Recommendations : Store under argon at -20°C in amber vials to minimize light/oxygen exposure.

Advanced Research Questions

How do fluorination patterns influence the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?

Answer :

The electron-withdrawing fluorine atoms increase electrophilicity at the β-carbon of the enol system, enhancing reactivity in cycloadditions. For example:

- Diels-Alder Reactions : Reacts with cyclopentadiene at 25°C with 90% yield, vs. non-fluorinated analogs requiring >50°C .

- Nucleophilic Attack : Fluorine substitution at C4/C5 sterically hinders SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .

Contradiction Alert : Computational models (DFT) predict higher regioselectivity for C3 attack, but experimental LC-MS data show competing C2 adducts. This discrepancy may arise from solvent effects not accounted for in simulations .

What methodological approaches resolve contradictions in reported bioactivity data for fluorinated alcohols?

Answer :

Discrepancies in cytotoxicity or enzyme inhibition studies often stem from:

- Purity Variability : Trace HF impurities (from synthesis) skew bioassays. Validate purity via GC-MS or ion chromatography .

- Assay Conditions : Fluorinated alcohols exhibit pH-dependent solubility. Standardize assays in buffered solutions (pH 7.4) with <1% DMSO .

Case Study : Conflicting IC₅₀ values (5 μM vs. 20 μM) for acetylcholinesterase inhibition were resolved by controlling humidity during enzyme assays .

How can computational modeling predict environmental persistence or toxicity of this compound?

Answer :

Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with:

- LogP : Experimental logP = 2.1 (indicating moderate bioaccumulation potential) .

- Biodegradation : Predicted half-life >60 days in water due to strong C-F bonds .

Validation : Compare with experimental OECD 301F biodegradation tests to refine model accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。